molecular formula C20H25NO2 B1392105 2-(4-Heptyloxybenzoyl)-4-methylpyridine CAS No. 1187170-39-3

2-(4-Heptyloxybenzoyl)-4-methylpyridine

Cat. No. B1392105
CAS RN: 1187170-39-3
M. Wt: 311.4 g/mol
InChI Key: MKWDCHFPVNRHOD-UHFFFAOYSA-N
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Description

2-(4-Heptyloxybenzoyl)-4-methylpyridine, also known as EHT 0202, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Supramolecular Association in Organic Acid–Base Salts

A study by Khalib et al. (2014) explored the hydrogen-bonded supramolecular association in organic acid–base salts. The research involved molecular salts using 2-amino-4-methylpyridine and various aromatic carboxylic acids, revealing insights into supramolecular architectures involving extensive classical hydrogen bonds and other noncovalent interactions. These findings are crucial for understanding the molecular structures and interactions of similar compounds like 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Khalib et al., 2014).

Crystal Structures of Organic Acid–Base Salts

Thanigaimani et al. (2015) investigated the molecular and crystal structures of organic acid-base salts, including compounds similar to 2-(4-Heptyloxybenzoyl)-4-methylpyridine. Their research on crystalline organic salts formed from 2-amino-6-methylpyridine and various benzoic acids provides valuable insights into the crystal packing and noncovalent interactions in such compounds (Thanigaimani et al., 2015).

Synthesis and Structural Study of Crown Ethers

Hayvalı et al. (2003) conducted a study on the synthesis and structural analysis of new benzo-15-crown-5 ethers, including reactions with 2-amino-4-methylpyridine. Their work contributes to the understanding of the molecular and crystal structures of compounds related to 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Hayvalı et al., 2003).

Redetermination of Molecular Salt Structures

Fábry (2017) redetermined the structure of 4-aminobenzoic acid 4-methylpyridine/4-methylpyridinium 4-aminobenzoate, focusing on the hydrogen bonding and structural aspects. This research is relevant for understanding the structural properties of related compounds like 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Fábry, 2017).

Molecular Salt Formation

Muralidharan et al. (2013) studied the formation of molecular salts, including those involving 2-amino-4-methylpyridine. Their research on the protonation and deprotonation processes in these salts contributes to the understanding of molecular interactions in compounds similar to 2-(4-Heptyloxybenzoyl)-4-methylpyridine (Muralidharan et al., 2013).

properties

IUPAC Name

(4-heptoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-18-10-8-17(9-11-18)20(22)19-15-16(2)12-13-21-19/h8-13,15H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWDCHFPVNRHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptyloxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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